(S)-2-{[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13475419
Molecular Formula: C18H33N3O3
Molecular Weight: 339.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H33N3O3 |
|---|---|
| Molecular Weight | 339.5 g/mol |
| IUPAC Name | tert-butyl (2S)-2-[[[(2S)-2-amino-3-methylbutanoyl]-cyclopropylamino]methyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H33N3O3/c1-12(2)15(19)16(22)21(13-8-9-13)11-14-7-6-10-20(14)17(23)24-18(3,4)5/h12-15H,6-11,19H2,1-5H3/t14-,15-/m0/s1 |
| Standard InChI Key | OVVCBTFXRWWULW-GJZGRUSLSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N(C[C@@H]1CCCN1C(=O)OC(C)(C)C)C2CC2)N |
| SMILES | CC(C)C(C(=O)N(CC1CCCN1C(=O)OC(C)(C)C)C2CC2)N |
| Canonical SMILES | CC(C)C(C(=O)N(CC1CCCN1C(=O)OC(C)(C)C)C2CC2)N |
Introduction
Synthesis and Chemical Reactions
The synthesis of such compounds often involves multiple steps, including peptide coupling reactions and the use of protecting groups like tert-butyl esters. Specific conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yields and purity.
Synthesis Steps:
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Peptide Coupling: Involves the formation of peptide bonds between amino acids.
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Protection and Deprotection: Use of protecting groups to prevent unwanted reactions.
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Cyclization or Coupling Reactions: Formation of the cyclopropyl group or coupling with other moieties.
Chemical Reactions:
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Reduction: Using reagents like lithium aluminum hydride.
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Oxidation: Using reagents like potassium permanganate.
Biological Activity and Potential Applications
Compounds with similar structures are often studied for their potential in modulating neurotransmitter systems or as intermediates in the synthesis of bioactive molecules, including pharmaceuticals. Their biological activity can be influenced by their stereochemistry and functional groups.
| Application | Description |
|---|---|
| Medicinal Chemistry | Potential in developing new drugs, especially in pain management or neurological disorders. |
| Pharmaceutical Intermediates | Used in the synthesis of potent pharmaceuticals, such as opioid analogues. |
Research Findings and Future Directions
While specific research findings on (S)-2-{[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester are not available, related compounds have shown promise in various biological assays. Further studies involving binding assays and cellular models are necessary to confirm their mechanisms of action and explore clinical relevance.
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